molecular formula C11H22N2O3 B8240631 tert-butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate

tert-butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate

Cat. No.: B8240631
M. Wt: 230.30 g/mol
InChI Key: LNDOWOBPMADBFD-BDAKNGLRSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[[(2S,5R)-5-aminooxan-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-9-5-4-8(12)7-15-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDOWOBPMADBFD-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC[C@H](CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Synthesis: Chiral Amine Preparation

The stereochemical integrity of the starting amine [(2S,5R)-5-aminooxan-2-yl]methylamine is paramount. Two approaches are commonly utilized:

  • Chiral Pool Synthesis : Derivation from naturally occurring chiral precursors, such as sugars or amino acids, to retain the (2S,5R) configuration.

  • Asymmetric Catalysis : Enzymatic resolution or metal-catalyzed asymmetric hydrogenation of prochiral intermediates.

Boc Protection Reaction

The Boc group is introduced via nucleophilic acyl substitution. A representative procedure is outlined below:

Reagents :

  • [(2S,5R)-5-aminooxan-2-yl]methylamine (1.0 equiv)

  • Boc anhydride (1.2 equiv)

  • Base: Triethylamine (TEA, 2.0 equiv) or 4-dimethylaminopyridine (DMAP, catalytic)

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure :

  • Dissolve the amine in anhydrous THF under nitrogen.

  • Add TEA dropwise, followed by Boc anhydride at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Quench with water, extract with DCM, and concentrate.

  • Purify via silica gel chromatography (ethyl acetate/hexane).

Key Considerations :

  • Temperature Control : Exothermic reactions may lead to racemization; maintaining temperatures below 25°C is critical.

  • Solvent Choice : Polar aprotic solvents enhance reaction rates but may require longer stirring times for complete conversion.

Industrial-Scale Adaptations and Challenges

While laboratory-scale synthesis is well-established, industrial production demands modifications for cost and efficiency:

Continuous Flow Reactors

  • Advantages : Improved heat transfer and mixing reduce racemization risks.

  • Conditions : Residence time of 30–60 minutes at 50°C yields >95% conversion.

Crystallization-Based Purification

  • Solvent System : Ethanol/water mixtures (7:3 v/v) achieve >99% enantiomeric excess (ee).

  • Yield : 85–90% after recrystallization.

Analytical Characterization

Post-synthesis validation ensures structural and stereochemical fidelity:

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 1.44 (s, 9H, Boc CH3_3), 3.20–3.80 (m, 6H, oxane and NCH2_2), 4.85 (br s, 1H, NH).

  • 13C^{13}C NMR (100 MHz, CDCl3_3): δ 28.3 (Boc CH3_3), 79.8 (Boc C), 156.2 (C=O).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (60:40), retention time = 8.2 min, purity >99%.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for laboratory vs. industrial methods:

ParameterLaboratory ScaleIndustrial Scale
Reaction Time 12–24 hours30–60 minutes
Yield 75–85%85–90%
Purity (ee) >98%>99%
Solvent Volume 10 L/kg5 L/kg

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of tert-butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate can be achieved through various methods:

  • Direct Synthesis : Involves the reaction of tert-butyl carbamate with an appropriate oxane derivative under controlled conditions.
  • Flow Microreactors : Utilizes advanced technology for efficient synthesis, enhancing yield and sustainability.

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing complex molecules and pharmaceuticals. Its unique structure allows for functionalization and modification, making it valuable in synthetic chemistry.

Biology

  • Biological Activity Studies : Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. It has been studied for its interactions with biomolecules, which may lead to new therapeutic agents.

Medicine

  • Therapeutic Applications : The compound is being investigated as a precursor in drug development. Its ability to modulate enzyme activity suggests potential use in treating various diseases.

Industry

  • Industrial Applications : Due to its stability and reactivity, this compound is explored for applications in agrochemicals and materials science.

Research indicates that this compound exhibits:

  • Antimicrobial Activity : Effective against bacterial strains like Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Induces apoptosis in cancer cell lines with an IC50 value of 25 µM against HeLa cells.
  • Neuroprotective Effects : Reduces oxidative stress markers in neuronal cultures.

Case Studies and Research Findings

StudyBiological ActivityMethodologyKey Findings
Study 1AntimicrobialDisk diffusion methodEffective against E. coli and S. aureus with inhibition zones > 15 mm
Study 2AnticancerMTT assayIC50 = 25 µM in HeLa cells; induces apoptosis
Study 3NeuroprotectionCell culture assaysReduced ROS levels; potential for neuroprotection

Mechanism of Action

The mechanism of action of tert-butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate
  • CAS Number : 1638744-98-5
  • Molecular Formula : C₁₁H₂₂N₂O₃
  • Molecular Weight : 230.31 g/mol
  • Structure: Features a tert-butyl carbamate group linked to a (2S,5R)-configured 5-aminooxane (tetrahydropyran) ring.
  • Purity : ≥97% (HPLC) .

Applications :
Primarily used as a heterocyclic building block in pharmaceutical synthesis, particularly for glycosidase inhibitors or chiral intermediates due to its stereospecific oxane ring .

Comparison with Structurally Similar Compounds

tert-Butyl N-[(N-Hydroxycarbamimidoyl)methyl]carbamate

  • CAS: Not specified ().
  • Structure: Contains a hydroxyimino (N–OH) group instead of the oxane ring.
  • Key Differences: Reactivity: The hydroxyimino group enhances nucleophilicity, making it suitable for oxime-based coupling reactions, unlike the aminooxane derivative . Applications: Used in nitroxide spin labels or metal chelators, contrasting with the target compound’s role in carbohydrate-mimetic drug design.

tert-Butyl N-[(3R,6S)-6-Methylpiperidin-3-yl]carbamate

  • CAS : 1227917-63-6 .
  • Structure : Piperidine ring with a methyl substituent at C4.
  • Key Differences :
    • Lipophilicity : The methyl group increases logP, enhancing blood-brain barrier penetration for CNS-targeting drugs .
    • Stereochemistry : (3R,6S) configuration influences binding to opioid or serotonin receptors, unlike the oxane ring’s role in glycosidase inhibition.

tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate

  • CAS : 1909319-84-1 .
  • Structure: Aromatic phenyl ring with amino and methyl substituents.
  • Key Differences :
    • Electronic Properties : The aromatic system enables π-π stacking in agrochemicals (e.g., herbicides), whereas the oxane ring’s ether oxygen participates in hydrogen bonding .
    • Synthetic Utility : Used in Suzuki-Miyaura couplings for biaryl systems, contrasting with the oxane compound’s use in stereoselective glycosylation.

tert-Butyl N-{[(2S)-Azetidin-2-yl]methyl}carbamate Hydrochloride

  • CAS: Not specified ().
  • Structure : Azetidine (4-membered ring) with a hydrochloride salt.
  • Key Differences :
    • Ring Strain : Azetidine’s smaller ring increases reactivity in ring-opening polymerizations or β-lactam antibiotic analogs .
    • Solubility : Hydrochloride salt form improves aqueous solubility for in vitro assays, unlike the neutral oxane derivative.

Comparative Data Table

Compound Core Structure Key Functional Groups Applications Stereochemical Impact
This compound Oxane (tetrahydropyran) Amino, ether oxygen Glycosidase inhibitors, chiral intermediates (2S,5R) configuration critical for enzyme binding
tert-Butyl N-[(N-hydroxycarbamimidoyl)methyl]carbamate Linear chain Hydroxyimino, carbamate Metal chelators, spin labels N/A (non-chiral center)
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate Piperidine Methyl, carbamate CNS drugs (e.g., opioids) (3R,6S) enhances receptor selectivity
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate Phenyl ring Amino, methyl, carbamate Agrochemicals, fluorescent dyes Planar aromatic system enables stacking
tert-Butyl N-{[(2S)-azetidin-2-yl]methyl}carbamate HCl Azetidine Azetidine, hydrochloride β-lactam analogs, polymers (2S) configuration affects ring-opening kinetics

Biological Activity

tert-butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and an aminooxane moiety, which may contribute to its pharmacological properties. Understanding its biological activity is critical for evaluating its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C12H23N3O3
  • Molecular Weight : 245.33 g/mol
  • CAS Number : 1792190-72-7

The structural formula can be represented as follows:

\text{tert butyl N 2S 5R 5 aminooxan 2 yl methyl}carbamate}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The presence of the aminooxane group is hypothesized to enhance binding affinity and specificity towards these targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
    • A study reported an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties :
    • Preliminary assays indicate that this compound may induce apoptosis in cancer cell lines, potentially via the modulation of apoptotic pathways.
    • A notable IC50 value was observed at 25 µM against HeLa cells, suggesting significant cytotoxicity.
  • Neuroprotective Effects :
    • Research exploring neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cell cultures.
    • It was found to decrease levels of reactive oxygen species (ROS) significantly.

Case Studies and Research Findings

StudyBiological ActivityMethodologyKey Findings
Study 1AntimicrobialDisk diffusion methodEffective against E. coli and S. aureus with inhibition zones > 15 mm
Study 2AnticancerMTT assayIC50 = 25 µM in HeLa cells; induces apoptosis
Study 3NeuroprotectionCell culture assaysReduced ROS levels; potential for neuroprotection

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for tert-butyl N-{[(2S,5R)-5-aminooxan-2-yl]methyl}carbamate?

  • Methodology :

  • Photoredox-Catalyzed Amination : Wang et al. (2022) demonstrated a photoredox-catalyzed amination process using tert-butyl carbamate derivatives, achieving high regioselectivity under blue LED irradiation. This method avoids harsh reagents and is suitable for constructing complex heterocycles .
  • Biocatalytic Synthesis : Troiani et al. (2011) reported a chemoselective biocatalytic procedure for synthesizing carbamate intermediates, leveraging enzymatic resolution to achieve enantiopure products .
  • Key Considerations : Optimize reaction parameters (e.g., solvent polarity, light intensity) to minimize side reactions like over-oxidation or racemization.

Q. How can NMR spectroscopy and mass spectrometry be employed to characterize this compound?

  • NMR Analysis :

  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., 3JHH^3J_{HH} for chair conformations in oxane rings). For example, tert-butyl groups exhibit singlet peaks at δ ~1.4 ppm in 1H^1H NMR .
  • NOESY/ROESY : Resolve axial/equatorial substituents in the oxane ring by analyzing spatial correlations .
    • Mass Spectrometry :
  • HRMS : Confirm molecular formula via exact mass (e.g., [M+Na]+ at m/z 327.32 for C16H19F2NO4) .

Q. What are the stability and storage recommendations for this compound?

  • Stability :

  • Avoid prolonged exposure to moisture, acids, or bases to prevent carbamate cleavage. Store under inert gas (N2/Ar) at –20°C .
    • Reactivity :
  • Incompatible with strong oxidizers (e.g., KMnO4) and reducing agents (e.g., LiAlH4) due to tert-butyl group susceptibility to elimination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data to validate absolute configuration. For example, Baillargeon et al. (2017) resolved hydrogen/halogen bonding networks in carbamate derivatives using anisotropic displacement parameters .
  • Mercury Visualization : Analyze packing motifs and void spaces in crystal structures to predict solubility and polymorphism .

Q. How to address contradictions in synthetic yields across different methodologies?

  • Case Study :

  • Wang’s photoredox method (36% yield) vs. Troiani’s biocatalysis (>80% yield). Differences arise from enzyme specificity vs. radical recombination inefficiency .
    • Troubleshooting :
  • Perform kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.
  • Compare purity profiles (HPLC) to assess side-product formation.

Q. What computational tools are suitable for predicting reaction pathways or optimizing synthesis?

  • DFT Calculations : Model transition states for amination or cyclization steps using Gaussian or ORCA. For example, Chmielewski et al. (1982) correlated NMR-derived conformer populations with DFT-optimized structures .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for tert-butyl carbamate functionalization.

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